molecular formula C7H3ClF2O B109745 4-Chloro-2,5-difluorobenzaldehyde CAS No. 879093-02-4

4-Chloro-2,5-difluorobenzaldehyde

Cat. No. B109745
M. Wt: 176.55 g/mol
InChI Key: XPZYVMBPIANKJG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,5-difluorobenzaldehyde is 1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H . The InChI key is XPZYVMBPIANKJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-2,5-difluorobenzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2,5-difluorobenzaldehyde serves as a key intermediate in the synthesis of heterocyclic compounds. For instance, its reaction with ethyl cyanoacetate and thiourea in the presence of potassium carbonate leads to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit significant resistance to atmospheric oxidation, demonstrating the potential for 4-Chloro-2,5-difluorobenzaldehyde in producing stable heterocyclic compounds with unique properties (Al-Omar et al., 2010).

Infrared Spectroscopy and Conformational Studies

The molecule is also used in conformational and vibrational studies. Matrix-isolation infrared spectroscopy, combined with UV irradiation and DFT calculations, has been applied to difluorobenzaldehydes, including 4-Chloro-2,5-difluorobenzaldehyde, to study photo-induced rotational isomerism and evaluate the energy differences between anti and syn rotamers. This research highlights the compound's role in understanding molecular behavior and structure through spectroscopic techniques (Itoh et al., 2011).

Crystal Structure Analysis

Research involving 4-Chloro-2,5-difluorobenzaldehyde extends to crystallography, where it is used to study molecular arrangements and hydrogen bonding patterns in solid states. Studies have shown how molecules of similar structures are linked through combinations of hydrogen bonds, forming chains of rings and complex sheets. Such insights are valuable for the design of materials with specific crystallographic properties (Wardell et al., 2005).

Organic Synthesis and Anticancer Research

Additionally, 4-Chloro-2,5-difluorobenzaldehyde has been utilized in the synthesis of organic compounds with potential anticancer activity. The synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes including this compound, underscores its significance in the development of new anticancer agents. This application demonstrates the role of 4-Chloro-2,5-difluorobenzaldehyde in medicinal chemistry research aimed at discovering novel therapeutic agents (Lawrence et al., 2003).

Safety And Hazards

The safety data sheet for 4-Chloro-2,5-difluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust or fumes, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYVMBPIANKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597185
Record name 4-Chloro-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-difluorobenzaldehyde

CAS RN

879093-02-4
Record name 4-Chloro-2,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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